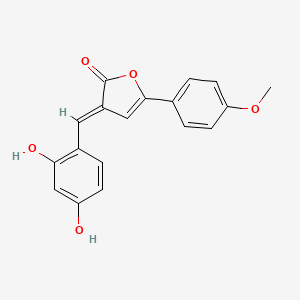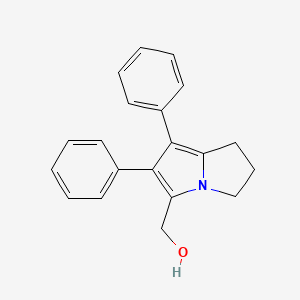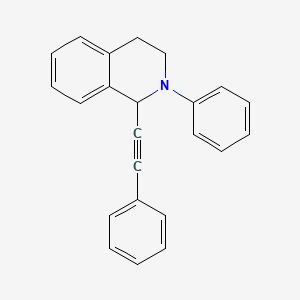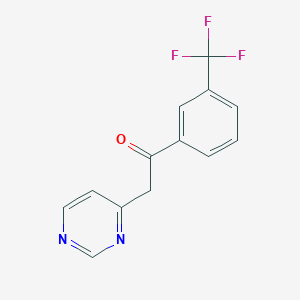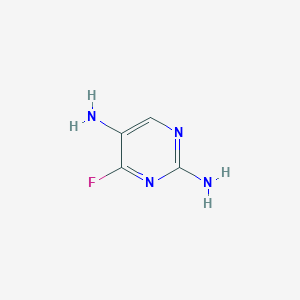
4-Fluoropyrimidine-2,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoropyrimidine-2,5-diamine is a fluorinated derivative of pyrimidine, a heterocyclic aromatic organic compound. Pyrimidines are known for their diverse biological and pharmacological activities, making them valuable in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoropyrimidine-2,5-diamine typically involves the fluorination of pyrimidine derivatives. One common method is the reaction of 2,5-diaminopyrimidine with a fluorinating agent such as Selectfluor® under controlled conditions . The reaction is carried out in an organic solvent, often at elevated temperatures, to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoropyrimidine-2,5-diamine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide and palladium catalysts are commonly used.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction are typical.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidines and their derivatives, which can have different biological activities .
Scientific Research Applications
4-Fluoropyrimidine-2,5-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoropyrimidine-2,5-diamine involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound inhibits thymidylate synthase, an enzyme crucial for DNA synthesis . This inhibition leads to DNA damage and cell cycle arrest, ultimately causing cell death .
Comparison with Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent with a similar mechanism of action.
2,4-Dipiperidyl-5-fluoropyrimidine: Another fluorinated pyrimidine derivative with potential biological activities.
Uniqueness: 4-Fluoropyrimidine-2,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom enhances its stability and reactivity compared to non-fluorinated pyrimidines .
Properties
CAS No. |
7542-39-4 |
|---|---|
Molecular Formula |
C4H5FN4 |
Molecular Weight |
128.11 g/mol |
IUPAC Name |
4-fluoropyrimidine-2,5-diamine |
InChI |
InChI=1S/C4H5FN4/c5-3-2(6)1-8-4(7)9-3/h1H,6H2,(H2,7,8,9) |
InChI Key |
MNRBDLANUUMWDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)N)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




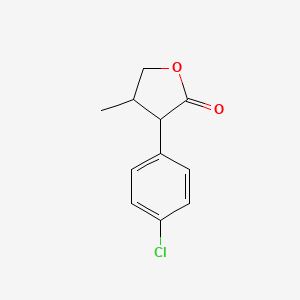
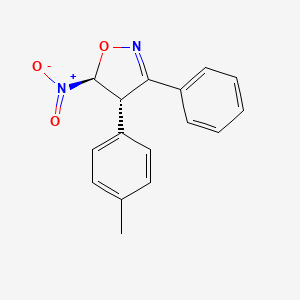
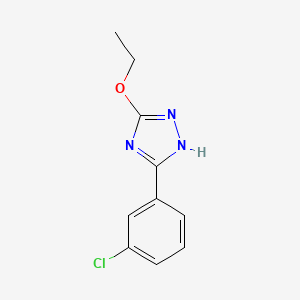
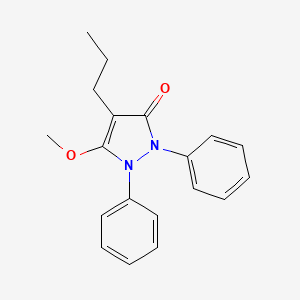
![6-[(Propan-2-yl)amino]pyridazin-3(2H)-one](/img/structure/B12911484.png)
![2-[2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]sulfanyl-1-phenylethanone](/img/structure/B12911489.png)
![6,7-Dihydroimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B12911500.png)
